molecular formula C10H9NO2Te B14388901 Ethyl 1,3-benzotellurazole-2-carboxylate CAS No. 89723-12-6

Ethyl 1,3-benzotellurazole-2-carboxylate

Cat. No.: B14388901
CAS No.: 89723-12-6
M. Wt: 302.8 g/mol
InChI Key: GFVUVDHBLQJKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-benzotellurazole-2-carboxylate is an organotellurium compound that features a benzotellurazole ring substituted with an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-benzotellurazole-2-carboxylate typically involves the reaction of 1,3-benzotellurazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the tellurium atom. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-benzotellurazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The tellurium atom in the benzotellurazole ring can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding telluride using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Hydrochloric acid or sodium hydroxide; reactions are conducted in aqueous or mixed aqueous-organic solvents.

Major Products

    Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.

    Reduction: Formation of tellurides or tellurium-containing anions.

    Substitution: Formation of 1,3-benzotellurazole-2-carboxylic acid.

Scientific Research Applications

Ethyl 1,3-benzotellurazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.

    Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 1,3-benzotellurazole-2-carboxylate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce oxidative stress in cells.

Comparison with Similar Compounds

Ethyl 1,3-benzotellurazole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1,3-benzothiazole-2-carboxylate: Similar structure but contains sulfur instead of tellurium. It is less reactive and has different biological activities.

    Ethyl 1,3-benzoselenazole-2-carboxylate: Contains selenium instead of tellurium. It has similar reactivity but different redox properties and biological effects.

    Ethyl 1,3-benzimidazole-2-carboxylate: Contains nitrogen instead of tellurium. It is more stable and has distinct chemical and biological properties.

Properties

CAS No.

89723-12-6

Molecular Formula

C10H9NO2Te

Molecular Weight

302.8 g/mol

IUPAC Name

ethyl 1,3-benzotellurazole-2-carboxylate

InChI

InChI=1S/C10H9NO2Te/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3

InChI Key

GFVUVDHBLQJKHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2[Te]1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.